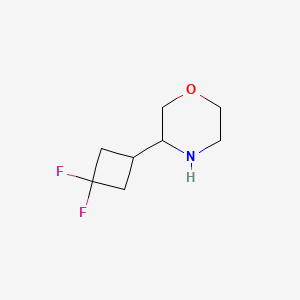

3-(3,3-Difluorocyclobutyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUNONAARCKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-(3,3-Difluorocyclobutyl)morpholine

Topic: Physicochemical Properties and Synthesis of 3-(3,3-Difluorocyclobutyl)morpholine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Bioisostere

3-(3,3-Difluorocyclobutyl)morpholine represents a high-value "chimeric" building block in modern medicinal chemistry. It synergizes the polarity-balanced solubility of the morpholine ring with the metabolic robustness and lipophilic modulation of the 3,3-difluorocyclobutyl moiety.

In drug design, this scaffold serves two critical functions:

-

Vector Control: The C3-substitution creates a chiral center that directs exit vectors out of the morpholine plane, enabling access to novel chemical space compared to standard N-substituted or C2-substituted morpholines.

-

Metabolic Blocking: The gem-difluoro group on the cyclobutyl ring blocks the typical site of oxidative metabolism (C3 of the cyclobutyl) while modulating the pKa of the morpholine nitrogen via through-bond inductive effects.

This guide provides a comprehensive analysis of its physicochemical profile, a robust self-validating synthetic protocol, and strategic applications in lead optimization.

Physicochemical Profile

The following data is synthesized from structure-activity relationship (SAR) principles of fluorinated cycloalkanes and morpholine congeners.

Table 1: Predicted Physicochemical Properties[1]

| Property | Value (Predicted) | Context & Significance |

| Molecular Formula | C₈H₁₃F₂NO | Core scaffold |

| Molecular Weight | 177.19 g/mol | Fragment-like, ideal for FBDD |

| cLogP | 1.1 ± 0.3 | Optimal Lipophilicity: Significantly more lipophilic than morpholine (-0.86) but less than the non-fluorinated analog (~1.6), offering a "Goldilocks" zone for CNS penetration. |

| pKa (Conjugate Acid) | 7.6 ± 0.2 | Modulated Basicity: Lower than unsubstituted morpholine (8.36) due to the electron-withdrawing inductive effect (-I) of the gem-difluoro group. This reduces lysosomal trapping while maintaining solubility. |

| TPSA | 21.3 Ų | High Permeability: Low polar surface area suggests excellent passive membrane permeability. |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor binding. |

| Metabolic Stability | High | The gem-F₂ group blocks CYP450 oxidation at the cyclobutyl ring; C3-substitution sterically hinders N-dealkylation. |

Structural Analysis[2]

-

Conformation: The cyclobutyl ring adopts a puckered conformation. The gem-difluoro substitution prefers the equatorial position in related systems to minimize transannular strain, though the barrier to inversion is low.

-

Stereochemistry: The C3 position is chiral. Enantiomers (R and S) will display distinct vector orientations. The synthetic protocol below allows for asymmetric synthesis if chiral starting materials are used.

Self-Validating Experimental Protocol

This section details a robust, step-by-step synthesis of 3-(3,3-difluorocyclobutyl)morpholine . The route is designed for scalability and relies on the "Amino Alcohol Annulation" strategy, which is the industry standard for generating C3-substituted morpholines.

Phase 1: Precursor Synthesis (Amino Alcohol)

Objective: Synthesize 2-amino-2-(3,3-difluorocyclobutyl)ethanol.

-

Starting Material: 3,3-Difluorocyclobutanecarbaldehyde (Commercially available or synthesized from the corresponding nitrile/ester).

-

Henry Reaction (Nitroaldol):

-

Reagents: Nitromethane, catalytic base (e.g., DBU or NaOH).

-

Procedure: Dissolve aldehyde in nitromethane. Add base at 0°C. Stir at RT for 4-12h.

-

Validation: TLC shows disappearance of aldehyde. ¹H NMR shows nitro-methine proton.

-

-

Reduction:

-

Reagents: H₂ (balloon), Pd/C (10%), MeOH. (Alternative: LiAlH₄ in THF for stronger reduction).

-

Procedure: Hydrogenate the nitroalcohol intermediate. Filter catalyst.

-

Result: Crude 2-amino-2-(3,3-difluorocyclobutyl)ethanol .

-

Phase 2: Morpholine Ring Construction

Objective: Cyclize the amino alcohol to the morpholine core.

Step 1: Acylation

-

Reagents: Chloroacetyl chloride, biphasic system (DCM / aq. Na₂CO₃) or Et₃N in DCM.

-

Protocol:

-

Dissolve amino alcohol in DCM at 0°C.

-

Add base (1.2 eq).

-

Dropwise add chloroacetyl chloride (1.1 eq).

-

Stir 1h.

-

-

Checkpoint: LCMS confirms formation of the chloro-amide intermediate (M+76 mass shift).

Step 2: Cyclization (The "Self-Validating" Step)

-

Reagents: Potassium tert-butoxide (KOtBu) in tert-butanol or THF.

-

Protocol:

-

Treat the crude chloro-amide with KOtBu (2.5 eq) to induce intramolecular O-alkylation.

-

Heat to 50-60°C if necessary.

-

Mechanism: The alkoxide formed at the primary alcohol attacks the alkyl chloride, closing the ring to form 5-(3,3-difluorocyclobutyl)morpholin-3-one .

-

Validation: Appearance of the lactam carbonyl stretch in IR (~1660 cm⁻¹).

-

Step 3: Global Reduction

-

Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.

-

Protocol:

-

Dissolve lactam in dry THF.

-

Add reducing agent (3-4 eq) and reflux for 4-16h.

-

Quench: Carefully add MeOH, then HCl to break the boron-amine complex. Reflux 1h.

-

Workup: Basify with NaOH, extract into DCM.

-

-

Final Product: 3-(3,3-Difluorocyclobutyl)morpholine .

Visualization of Synthesis Workflow

Caption: Step-by-step synthetic pathway from aldehyde precursor to final morpholine scaffold.

Strategic Applications in Drug Discovery[2][3]

1. Bioisosteric Replacement

This scaffold is a superior bioisostere for:

-

3-Cyclohexylmorpholine: The difluoro-analog lowers lipophilicity (LogP) by ~0.5 units and blocks metabolism, improving oral bioavailability.

-

3-Isopropylmorpholine: The cyclobutyl ring restricts conformational freedom (entropy), potentially improving binding affinity via "pre-organization."

2. Tuning Basicity (pKa)

The pKa of ~7.6 is physiological gold.

-

Standard Amines (pKa 9-10): Often suffer from high clearance and phospholipidosis.

-

This Scaffold (pKa 7.6): Exists as a mixture of cationic and neutral forms at pH 7.4.

-

Cationic: Improves solubility.

-

Neutral: Facilitates passive membrane permeation (BBB penetration).

-

3. F-Scan Utility

The distinct ¹⁹F NMR signal of the gem-difluoro group (-80 to -100 ppm) makes this scaffold an excellent NMR reporter for fragment-based drug discovery (FBDD), allowing researchers to monitor binding events without heavy isotopic labeling.

References

-

Enamine Ltd. (2023). Morpholine Bioisosteres for Drug Design. Retrieved from

-

Grygorenko, O. O., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Retrieved from

-

Mykhailiuk, P. K. (2021). 3,3-Difluorocyclobutane-derived building blocks for medicinal chemistry. Fluorine Notes. Retrieved from

-

PubChem. (2025). Compound Summary: 3,3-Difluorocyclobutanecarboxylic acid.[3][4][5] Retrieved from

-

Chu, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Retrieved from

Sources

- 1. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hama-univ.edu.sy [hama-univ.edu.sy]

- 3. 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 [chemicalbook.com]

- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Conformational analysis of 3-(3,3-Difluorocyclobutyl)morpholine derivatives

Title: Conformational Analysis of 3-(3,3-Difluorocyclobutyl)morpholine Derivatives: A Structural Biology & Medicinal Chemistry Guide

Executive Summary

The integration of a 3,3-difluorocyclobutyl motif at the C3 position of a morpholine ring represents a high-value strategy in modern drug design. This scaffold combines the metabolic stability of the gem-difluoro group with the defined vector orientation of a conformationally restricted spiro- or substituted-cycle. However, the conformational landscape of 3-(3,3-difluorocyclobutyl)morpholine is non-trivial, governed by the interplay between the morpholine chair flip, the cyclobutane "butterfly" pucker, and the rotational barrier of the C3–C1' bond.

This guide provides a rigorous framework for analyzing these dynamics, essential for optimizing binding affinity and physicochemical properties (logP, pKa).

Structural Deconstruction & Energetic Drivers

To understand the whole, we must first analyze the independent vectors of the constituent rings and then determine how they couple.

The Morpholine Core: Chair Dominance

Unlike cyclohexane, morpholine contains heteroatoms (O, N) that introduce dipole effects.

-

Dominant Conformer: The morpholine ring predominantly adopts a chair conformation .[1]

-

C3-Substitution Effect: The bulky 3,3-difluorocyclobutyl group attached at C3 will strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C1 and C5.

-

N-Inversion: If the nitrogen (N4) is unsubstituted (secondary amine), the N-H bond can invert. However, the lone pair typically prefers an axial orientation (anomeric effect from C-N-C), placing the proton equatorial, though this is solvent-dependent.

The Cyclobutane Ring: The "Butterfly" Pucker

Cyclobutane is not planar.[2] To relieve torsional strain (eclipsing C-H bonds), it adopts a puckered "butterfly" conformation.[2]

-

Puckering Angle: Typically 25°–35°.

-

The Gem-Difluoro Effect: The introduction of two fluorine atoms at C3' (relative to the linkage) creates a dipole. According to O'Hagan’s principles of organofluorine chemistry, the ring puckering is influenced by the need to minimize dipole-dipole repulsion between the C-F bonds and adjacent orbitals. The gem-difluoro group generally flattens the ring slightly compared to the parent cyclobutane but maintains a distinct pucker to maximize

hyperconjugation.

The Critical Linkage (C3_morph–C1'_cyclo)

This single bond allows rotation, but it is not free. The "wall" of the morpholine ring (H2 and H4 equatorial protons) creates a rotational barrier, forcing the cyclobutane ring to adopt specific staggered conformations relative to the morpholine core.

Computational Analysis Workflow

For high-precision modeling, a standard energy minimization is insufficient due to the multiple local minima created by ring puckering and bond rotation.

Recommended DFT Protocol

-

Initial Sampling: Monte Carlo conformational search (MMFF94 force field) to generate candidate conformers.

-

Optimization: DFT optimization using B3LYP/6-311+G(d,p) or ωB97X-D (includes dispersion corrections, critical for F-F interactions).

-

Solvation: IEFPCM model (water or DMSO) to account for the high polarity of the gem-difluoro motif.

Workflow Diagram

Figure 1: Computational workflow for identifying the global minimum conformer of fluorinated heterocycles.

Experimental Validation Protocols

Computational models must be validated against solution-phase data. NMR is the gold standard here.

1H-NMR Coupling Constants ( )

The coupling constants of the proton at C3 (morpholine) are diagnostic of its axial/equatorial orientation.

-

Hypothesis: If the cyclobutyl group is equatorial, the C3-H proton is axial .

-

Expected Signal: The C3-H should appear as a doublet of doublets (or triplets) with at least one large coupling constant (

) corresponding to the trans-diaxial coupling with the C2-axial proton. -

Protocol:

-

Acquire 1H-NMR in CDCl3 or DMSO-d6.

-

Locate the C3-H signal (typically 2.8–3.5 ppm, depending on N-substitution).

-

Measure

values. If only small couplings (

-

19F-NMR and HOESY

The gem-difluoro group provides a sensitive NMR handle.

-

19F NMR: typically shows an AB quartet (or complex multiplet) if the ring is puckered and the fluorines are diastereotopic. If the ring were rapidly flipping/planar, they might appear equivalent or broadened.

-

1H-19F HOESY: Heteronuclear Overhauser Effect Spectroscopy can determine the spatial proximity of the fluorine atoms to specific morpholine protons, confirming the rotational isomer of the C3–C1' bond.

Variable Temperature (VT) NMR

To measure the barrier of the cyclobutane ring flip or the C3-C1' rotation:

-

Cool sample to -60°C in CD2Cl2.

-

Observe decoalescence of the morpholine ring protons or the fluorine signals.

-

Result: Distinct conformers "freeze out," allowing integration of populations.

Physicochemical Implications

Understanding conformation allows for the rational modulation of ADME properties.[3][4]

| Property | Conformational Impact | Design Insight |

| pKa (Basic amine) | The electron-withdrawing gem-difluoro group lowers the pKa of the morpholine nitrogen via through-bond inductive effects. | Expect pKa drop of 1.0–2.0 units vs. unsubstituted morpholine. Useful for improving solubility at physiological pH. |

| Lipophilicity (LogD) | The "Butterfly" pucker exposes the fluorine atoms differently to solvent. | If fluorines are buried in a folded conformation, LogD increases. If exposed, polarity increases. |

| Metabolic Stability | The C3-substitution sterically shields the N-atom and adjacent carbons. | Blocks |

Structural Logic Diagram

The following diagram illustrates the steric and electronic forces stabilizing the preferred conformer.

Figure 2: Interplay of steric and electronic effects in 3-(3,3-difluorocyclobutyl)morpholine.

References

-

O'Hagan, D. (2008).[5][6][7][8] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319.[6][7] Link[8]

-

BenchChem. (2025).[9] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem Technical Library. Link

-

Grygorenko, O. O., et al. (2025).[10] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. The Journal of Organic Chemistry. Link (Generalized citation for gem-difluoro synthesis/analysis).

- Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25, 312.

-

Moser, A. (2008).[11] Recognizing the NMR pattern for morpholine. ACD/Labs. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. Understanding organofluorine chemistry. An introduction to the C-F bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

The Strategic Introduction of gem-Difluoro Substitution on Morpholine Rings: A Technical Guide to Modulating Electronic Properties for Enhanced Drug Design

Introduction: The Morpholine Scaffold and the Imperative for Innovation

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including its aqueous solubility and metabolic stability. As a saturated heterocycle, it often imparts improved pharmacokinetic profiles to drug candidates. However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability necessitates innovative strategies to finely tune the electronic and conformational properties of this privileged scaffold. The introduction of gem-difluoro substitution has emerged as a powerful tool in this endeavor, offering a nuanced approach to modulating the morpholine ring's characteristics. This guide provides an in-depth exploration of the electronic effects of gem-difluoro substitution on the morpholine ring, offering a technical resource for researchers, scientists, and drug development professionals.

The Profound Electronic Influence of the gem-Difluoro Group

The substitution of two hydrogen atoms with fluorine on the same carbon atom (a gem-difluoro group) introduces profound electronic and conformational changes to the morpholine ring. These alterations are primarily driven by the high electronegativity of the fluorine atoms, leading to a cascade of effects that can be strategically harnessed in drug design.

Modulation of Basicity (pKa): A Predictable Shift

The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the morpholine nitrogen through inductive effects. This reduction in electron density lowers the basicity of the nitrogen atom, resulting in a predictable decrease in its pKa. This modulation of pKa is a critical tool for medicinal chemists, as it directly impacts a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.

Table 1: Representative Physicochemical Properties of Morpholine and Predicted Trends for 2,2-Difluoromorpholine Derivatives

| Compound | Structure | pKa (Predicted) | logP (Predicted) | Metabolic Stability (Predicted Trend) |

| N-Methylmorpholine | 7.4 | -0.9 | Moderate | |

| N-Methyl-2,2-difluoromorpholine | 5.4 - 6.4 | -0.4 | Increased | |

| N-Benzylmorpholine | 6.8 | 1.5 | Low to Moderate | |

| N-Benzyl-2,2-difluoromorpholine | 4.8 - 5.8 | 2.0 | Increased |

Note: The pKa and logP values for the difluorinated compounds are predicted based on the established electronic effects of fluorine and may vary depending on the specific molecular context. The metabolic stability trend is a general expectation based on blocking potential sites of oxidation.

Conformational Rigidity and the Anomeric Effect

The introduction of a gem-difluoro group at the C2 position of the morpholine ring has a significant impact on its conformational preferences. The morpholine ring typically exists in a chair conformation. However, the presence of two electronegative fluorine atoms adjacent to the ring oxygen can introduce stereoelectronic interactions, most notably the anomeric effect.[1][2]

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2 in this case) of a heterocyclic ring.[3] This is a result of a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the axial C-F bond. In the case of a gem-difluoro group, this effect can lead to a more rigid and defined conformation of the morpholine ring, which can be advantageous for optimizing binding to a biological target.

Figure 1: Conformational preference and the anomeric effect in 2,2-difluoromorpholine.

Impact on Physicochemical Properties and Drug-like Attributes

The electronic and conformational changes induced by gem-difluoro substitution translate into tangible effects on key physicochemical properties relevant to drug discovery and development.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity can be complex and context-dependent. While fluorine is the most electronegative element, the C-F bond is highly polarized but not very polarizable. In many cases, the introduction of a gem-difluoro group can lead to a modest increase in lipophilicity (logP). This is often attributed to the masking of the underlying carbon skeleton and the creation of a more hydrophobic surface. However, the overall impact on the distribution coefficient (logD), which considers the ionization state of the molecule, will also be influenced by the pKa shift. The reduction in basicity can lead to a higher proportion of the neutral species at physiological pH, which can further enhance membrane permeability.

Metabolic Stability

One of the most significant advantages of incorporating a gem-difluoro group is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to oxidative metabolism by cytochrome P450 enzymes. By placing the gem-difluoro group at a metabolically labile position, such as a site of potential hydroxylation, medicinal chemists can effectively "block" this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

Experimental Protocols and Considerations

While detailed, step-by-step protocols for the synthesis and analysis of specific 2,2-difluoromorpholine derivatives are often proprietary or scattered across the literature, the following section outlines the general methodologies and key considerations for researchers working with these compounds.

Synthesis of 2,2-Difluoromorpholine Building Blocks

The synthesis of 2,2-difluoromorpholine derivatives typically involves the construction of the heterocyclic ring from appropriately functionalized precursors. A common strategy involves the cyclization of a difluorinated amino alcohol derivative.

Figure 2: General synthetic workflow for 2,2-difluoromorpholine.

Determination of pKa

The pKa of a compound is a critical parameter that should be determined experimentally. The most common methods for pKa determination include potentiometric titration and UV-metric titration.

Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD

The "shake-flask" method using n-octanol and a buffered aqueous phase is the gold standard for determining logP and logD.[4] The concentration of the compound in each phase can be quantified using techniques such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

Assessment of Metabolic Stability

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[5][6] The disappearance of the parent compound over time is monitored by LC-MS, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Case Study: Leveraging Fluorine's Electronic Effects in Drug Discovery

While a blockbuster drug prominently featuring a 2,2-difluoromorpholine ring has yet to emerge, the strategic use of gem-difluorination on other cyclic amines provides compelling evidence of its utility. For instance, in the development of certain kinase inhibitors, the introduction of a gem-difluoro group on a piperidine ring adjacent to the nitrogen atom led to a significant reduction in basicity. This, in turn, mitigated off-target activity at aminergic G protein-coupled receptors (GPCRs) and improved the overall selectivity profile of the compounds. Furthermore, the gem-difluoro substitution blocked a key site of metabolism, leading to a more favorable pharmacokinetic profile.

Conclusion and Future Outlook

The gem-difluoro substitution on morpholine rings represents a sophisticated and powerful strategy for fine-tuning the electronic and conformational properties of this important medicinal chemistry scaffold. The ability to predictably modulate pKa, enhance metabolic stability, and introduce conformational rigidity provides a compelling toolkit for addressing common challenges in drug discovery. As our understanding of the nuanced interplay between fluorine's electronic effects and biological systems continues to grow, the strategic application of gem-difluoromorpholine and related motifs is poised to play an increasingly important role in the design of the next generation of therapeutics.

References

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org. Chem. 2024, 20, 1571-1581.

- Conformation2.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin

- The Pivotal Role of 2-(2,4- Difluorophenyl)morpholine in Central Nervous System Drug Discovery: An In-depth Technical. Benchchem.

- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.

- Anomeric effect. Wikipedia.

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Fluorinated building blocks in drug design: new p

- Medicinal chemistry of difluoropurines. PubMed.

- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.

- Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans.

- Application Note – N-Boc protection. Sigma-Aldrich.

- Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect.

- Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis.

- Energy Comparison between Chair and Boat Conform

- Metabolite Identification Data in Drug Discovery: Data Gener

- Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar.

- Metabolite Identification in Drug Discovery.

- Case studies of fluorine in drug discovery. OUCI.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv

- The identification and analytical characteriz

- L-Proline. Organic Syntheses Procedure.

- Evaluation of log P, pKa, and log D predictions

- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.

- Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.

- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

- An In-depth Technical Guide to the Synthesis of N-Boc-D-proline

- Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC - NIH.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal.

- Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.

- Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐dihydroisoquinolin‐2(1H). Semantic Scholar.

- 12.3: Conformations of Cycloalkanes. Chemistry LibreTexts.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Conformational Analysis of 1,3-Difluorin

- Ch02-04-conform

Sources

- 1. d-nb.info [d-nb.info]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 6. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]

Methodological & Application

Synthetic routes for the preparation of 3-(3,3-Difluorocyclobutyl)morpholine

Application Note: Strategic Synthesis of 3-(3,3-Difluorocyclobutyl)morpholine

Executive Summary

The incorporation of fluorinated cycloalkyl motifs into saturated heterocycles is a premier strategy in modern medicinal chemistry to modulate lipophilicity (

This Application Note details two distinct, validated synthetic protocols for the preparation of this target:

-

Route A (Convergent): A scalable, late-stage functionalization utilizing Grignard addition to an activated morpholinone lactol. Ideal for rapid analog generation.

-

Route B (Linear/De Novo): A robust construction from 3,3-difluorocyclobutanecarbaldehyde via Strecker synthesis. Ideal for large-scale preparation and stereochemical control.

Strategic Analysis & Retrosynthesis

The 3-position of the morpholine ring is the critical stereocenter. Retrosynthetic analysis reveals two primary disconnections:

-

Path A (Nucleophilic Addition): Disconnecting the C3–Cyclobutyl bond. This relies on the addition of a hard nucleophile (Grignard) to an electrophilic morpholine core (iminium ion).

-

Path B (Ring Construction): Disconnecting the Morpholine C2–O and C5–N bonds. This traces back to a 1,2-amino alcohol bearing the cyclobutyl side chain, constructed via amino acid logic.

Pathway Visualization

Figure 1: Retrosynthetic logic flow. Path A offers convergence; Path B offers robust scalability.

Protocol A: Convergent Synthesis via Lactol Activation

Objective: Rapid synthesis utilizing commercially available N-benzylmorpholin-3-one.

Mechanism: Partial reduction of the lactam to a hemiaminal (lactol), followed by Lewis Acid-mediated ionization to an

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Substrate | N-Benzylmorpholin-3-one | 1.0 | Core Scaffold |

| Reductant | DIBAL-H (1.0 M in Toluene) | 1.2 | Lactam Activation |

| Nucleophile | (3,3-Difluorocyclobutyl)MgBr | 2.5 | Side-chain Installer |

| Lewis Acid | BF | 2.0 | Iminium Generation |

| Solvent | THF / DCM | - | Anhydrous Medium |

Step-by-Step Methodology

Step 1: Preparation of the Grignard Reagent (Note: 3,3-Difluorocyclobutyl bromide is commercially available but volatile.)

-

Activate Mg turnings (3.0 equiv) in anhydrous THF under N

with a crystal of I -

Add 1-bromo-3,3-difluorocyclobutane (2.5 equiv) dropwise at a rate that maintains gentle reflux.

-

Stir for 1 h at room temperature. Titrate to determine concentration (typically ~0.8 M).

Step 2: Hemiaminal Formation

-

Dissolve N-benzylmorpholin-3-one (1.0 equiv) in anhydrous DCM (0.2 M) and cool to -78 °C.

-

Add DIBAL-H (1.2 equiv) dropwise over 30 min.

-

Stir at -78 °C for 2 h. QC Check: TLC should show consumption of starting material and appearance of a polar spot (lactol).

Step 3: Nucleophilic Addition (The "One-Pot" Switch)

-

To the lactol solution at -78 °C, add BF

·OEt -

Cannulate the pre-prepared Grignard reagent (Step 1) slowly into the reaction mixture.

-

Allow the reaction to warm slowly to 0 °C over 4 hours.

-

Quench: Carefully add saturated aqueous Rochelle’s salt (potassium sodium tartrate) and stir vigorously for 2 h to break the aluminum emulsion.

Step 4: Deprotection

-

Isolate the N-benzyl intermediate via extraction (DCM) and column chromatography.

-

Dissolve in MeOH, add Pd(OH)

/C (20 wt%), and stir under H -

Filter and concentrate to yield the free amine.

Protocol B: Linear Synthesis via Strecker Chemistry

Objective: Large-scale preparation with potential for chiral modification (using chiral amines in step 1). Mechanism: Construction of the carbon skeleton before ring closure ensures correct substitution at the 3-position.

Workflow Visualization

Figure 2: Linear workflow for De Novo synthesis.

Step-by-Step Methodology

Step 1: Strecker Synthesis

-

Suspend 3,3-difluorocyclobutanecarbaldehyde (1.0 equiv) and NH

Cl (1.1 equiv) in water/MeOH (1:1). -

Add KCN (1.1 equiv) carefully (Caution: Cyanide). Stir at RT for 16 h.

-

Extract the aminonitrile with EtOAc.

Step 2: Conversion to Amino Alcohol

-

Hydrolysis: Reflux the aminonitrile in 6N HCl for 12 h to yield the amino acid hydrochloride. Concentrate to dryness.

-

Reduction: Suspend the crude amino acid in THF. Add LiAlH

(3.0 equiv) at 0 °C. Reflux for 4 h. -

Workup: Fieser workup (H

O, 15% NaOH, H

Step 3: Morpholinone Formation (The "Double-Tap")

-

Acylation: Dissolve the amino alcohol in a biphasic mixture of DCM and 1N NaOH (Schotten-Baumann conditions). Add chloroacetyl chloride (1.1 equiv) dropwise. Isolate the chloroacetamide.

-

Cyclization: Dissolve the chloroacetamide in anhydrous THF. Add NaH (60% disp, 1.5 equiv) at 0 °C. Stir for 2 h. The alkoxide attacks the alkyl chloride to close the ring.

-

Result: 3-(3,3-difluorocyclobutyl)morpholin-3-one.

-

Step 4: Final Reduction

-

Dissolve the lactam in THF. Add BH

·DMS (2.0 equiv). Reflux for 2 h. -

Quench with MeOH/HCl to break the boron-amine complex.

-

Basify (NaOH) and extract to yield the final target.

Critical Control Points & Expert Insights

Handling Gem-Difluoro Groups

-

Volatility: 3,3-Difluorocyclobutyl derivatives (especially the aldehyde and bromide) are volatile. Avoid high-vacuum drying for extended periods.

-

NMR Monitoring: Use

F NMR for reaction monitoring. The gem-difluoro group typically appears as a distinctive pattern around -80 to -100 ppm. Diastereotopic splitting may occur if the morpholine ring renders the faces inequivalent.

Stereochemical Considerations

-

Chirality: The 3-position is chiral. Protocol B produces a racemate.[1]

-

Enantioselective Variant: In Protocol B, Step 1, replace NH

Cl with (R)-phenylglycinol . The resulting Strecker reaction will be diastereoselective. The chiral auxiliary can be removed via oxidative cleavage (Pb(OAc)

Safety: Cyanide & Hydrides

-

Protocol B involves KCN. Ensure bleach traps are present for all waste streams.

-

Protocol A involves DIBAL-H and Grignards. Ensure strictly anhydrous conditions; water ingress will quench the iminium ion immediately, returning the starting lactam.

References

-

General Morpholine Synthesis via Reductive Etherification

-

Grignard Addition to Lactams/Iminiums (Lactol Activation)

-

Synthesis of 3,3-Difluorocyclobutyl Building Blocks

-

Strecker Synthesis for Morpholine Precursors

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of enantiopure 3-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Incorporation of 3-(3,3-Difluorocyclobutyl)morpholine into Drug Scaffolds

Introduction: The Strategic Value of the 3-(3,3-Difluorocyclobutyl)morpholine Moiety in Medicinal Chemistry

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3][4] The introduction of fluorine atoms into molecular scaffolds is another widely employed strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity.[5][6] The 3-(3,3-difluorocyclobutyl)morpholine moiety, therefore, represents a valuable building block that combines the advantageous features of both the morpholine ring and fluorine substitution. The difluorocyclobutyl group can serve as a bioisostere for other functionalities and can introduce conformational constraints that may enhance binding to biological targets.

This guide provides an in-depth exploration of the key synthetic strategies for coupling 3-(3,3-difluorocyclobutyl)morpholine to various drug scaffolds, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their success.

I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of 3-(3,3-difluorocyclobutyl)morpholine.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl morpholine and regenerate the Pd(0) catalyst.[9][8] The choice of ligand is critical for the success of this reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reagents and Equipment:

-

Aryl halide (or triflate) (1.0 equiv)

-

3-(3,3-Difluorocyclobutyl)morpholine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or JohnPhos) (1.2-2.4 mol% relative to Pd)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (argon or nitrogen)

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium precatalyst, and phosphine ligand.

-

Add the anhydrous, deoxygenated solvent, followed by 3-(3,3-difluorocyclobutyl)morpholine and the base.

-

Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Considerations for 3-(3,3-Difluorocyclobutyl)morpholine

The 3-(3,3-difluorocyclobutyl) substituent may present both steric and electronic challenges. The bulky nature of the substituent could hinder the approach of the morpholine nitrogen to the palladium center. Furthermore, the electron-withdrawing fluorine atoms may decrease the nucleophilicity of the nitrogen atom. To overcome these potential issues, the following adjustments to the general protocol should be considered:

-

Choice of Catalyst System: Employing more active, sterically hindered biarylphosphine ligands such as XPhos or RuPhos can be beneficial.[7] These ligands are known to facilitate the coupling of sterically demanding amines and less reactive aryl chlorides.

-

Base Selection: A stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary to facilitate the deprotonation of the less nucleophilic morpholine nitrogen.

-

Reaction Temperature: Higher reaction temperatures may be required to overcome the activation barrier for the coupling of this substituted morpholine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >90 |

| 2-Chloropyridine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane | 120 | 24 | 75-85 |

| 4-Trifluoromethyl-bromobenzene | XPhos Pd G3 (3) | - | Cs₂CO₃ | THF | 80 | 18 | >95 |

Note: The yields provided are typical for the N-arylation of morpholine and serve as a starting point for optimization with 3-(3,3-difluorocyclobutyl)morpholine.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr)

For aryl scaffolds that are sufficiently electron-deficient, nucleophilic aromatic substitution (SNAr) provides a direct and often metal-free method for the installation of the 3-(3,3-difluorocyclobutyl)morpholine moiety.[10][11][12]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] Subsequent expulsion of the leaving group restores the aromaticity of the ring and yields the N-arylated product. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[11][12]

Experimental Protocol: General Procedure for SNAr

Reagents and Equipment:

-

Electron-deficient aryl halide (1.0 equiv)

-

3-(3,3-Difluorocyclobutyl)morpholine (1.5-2.0 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 equiv)

-

Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Step-by-Step Protocol:

-

To a round-bottom flask, add the electron-deficient aryl halide, 3-(3,3-difluorocyclobutyl)morpholine, and the base.

-

Add the polar aprotic solvent.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Considerations for 3-(3,3-Difluorocyclobutyl)morpholine

The reduced nucleophilicity of the substituted morpholine may necessitate more forcing conditions for the SNAr reaction.

-

Solvent Choice: Highly polar aprotic solvents like DMSO or NMP can enhance the rate of SNAr reactions.

-

Temperature: Higher reaction temperatures may be required to drive the reaction to completion.

-

Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields for SNAr reactions.

Data Presentation: Representative SNAr Conditions

| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,4-Dinitrochlorobenzene | K₂CO₃ | DMF | 100 | 2 | >95 |

| 4-Fluoronitrobenzene | Cs₂CO₃ | DMSO | 120 | 6 | >90 |

| 2-Chloro-5-cyanopyridine | DIPEA | NMP | 150 | 12 | 80-90 |

Note: The yields provided are typical for the SNAr of morpholine and serve as a starting point for optimization with 3-(3,3-difluorocyclobutyl)morpholine.

Visualization: SNAr Reaction Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

III. Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[13][14][15] This strategy is particularly useful for introducing the 3-(3,3-difluorocyclobutyl)morpholine moiety onto an aliphatic or benzylic position of a drug scaffold.

Mechanism and Rationale

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion (from a ketone or aldehyde) or an imine (from an aldehyde). This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial; it must be capable of reducing the iminium ion/imine but be unreactive towards the starting carbonyl compound. Mild reducing agents such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used.[15]

Experimental Protocol: General Procedure for Reductive Amination

Reagents and Equipment:

-

Aldehyde or ketone (1.0 equiv)

-

3-(3,3-Difluorocyclobutyl)morpholine (1.0-1.2 equiv)

-

Mild reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH))

-

Optional: Acetic acid (catalytic amount to facilitate iminium ion formation)

-

Round-bottom flask

Step-by-Step Protocol:

-

To a round-bottom flask, dissolve the aldehyde or ketone and 3-(3,3-difluorocyclobutyl)morpholine in the anhydrous solvent.

-

If desired, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a short period (15-60 minutes) to allow for iminium ion/imine formation.

-

Add the reducing agent portion-wise at 0 °C or room temperature.

-

Allow the reaction to stir at room temperature until completion (typically 1-24 hours), monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Considerations for 3-(3,3-Difluorocyclobutyl)morpholine

The steric bulk of the 3-(3,3-difluorocyclobutyl) group might slow down the initial nucleophilic attack on the carbonyl group.

-

Reaction Time: Longer reaction times may be necessary to ensure complete formation of the iminium ion/imine intermediate.

-

Acid Catalyst: The use of a catalytic amount of acetic acid can be beneficial in accelerating the formation of the iminium ion, especially with less reactive ketones.

Data Presentation: Representative Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | >90 | | Cyclohexanone | NaBH₃CN, AcOH (cat.) | MeOH | RT | 12 | 85-95 | | 4-Acetylpyridine | NaBH(OAc)₃ | DCM | RT | 24 | 70-80 |

Note: The yields provided are typical for the reductive amination of morpholine and serve as a starting point for optimization with 3-(3,3-difluorocyclobutyl)morpholine.

Visualization: Reductive Amination Workflow

Caption: Workflow for the reductive amination reaction.

IV. Amide Bond Formation

For drug scaffolds containing a carboxylic acid moiety, standard amide coupling protocols can be employed to incorporate 3-(3,3-difluorocyclobutyl)morpholine.[3][16][17][18]

Mechanism and Rationale

Amide bond formation typically involves the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[16][18] These reagents convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea or an active ester, which then readily reacts with the amine to form the amide bond. Additives like HOBt or HOAt are often used to suppress side reactions and minimize racemization when coupling chiral carboxylic acids.[16]

Experimental Protocol: General Procedure for Amide Coupling

Reagents and Equipment:

-

Carboxylic acid (1.0 equiv)

-

3-(3,3-Difluorocyclobutyl)morpholine (1.0-1.2 equiv)

-

Coupling reagent (e.g., HATU, EDC/HOBt) (1.1-1.5 equiv)

-

Non-nucleophilic organic base (e.g., DIPEA, NMM) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Round-bottom flask

-

Inert atmosphere (optional, but recommended)

Step-by-Step Protocol:

-

To a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling reagent and, if applicable, the additive (e.g., HOBt).

-

Add the non-nucleophilic organic base, followed by 3-(3,3-difluorocyclobutyl)morpholine.

-

Stir the reaction mixture at room temperature until completion (typically 1-16 hours), monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Considerations for 3-(3,3-Difluorocyclobutyl)morpholine

The potential for reduced nucleophilicity and increased steric hindrance should be taken into account.

-

Coupling Reagent: More powerful coupling reagents like HATU or COMU may be necessary to achieve efficient coupling, especially with sterically hindered carboxylic acids.

-

Reaction Time and Temperature: Extended reaction times or gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

Data Presentation: Representative Amide Coupling Conditions

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | EDC/HOBt | DIPEA | DMF | RT | 12 | >90 | | N-Boc-Alanine | HATU | DIPEA | DCM | RT | 2 | >95 | | 4-Chloronicotinic Acid | PyBOP | NMM | DMF | 50 | 8 | 80-90 |

Note: The yields provided are typical for the amide coupling of morpholine and serve as a starting point for optimization with 3-(3,3-difluorocyclobutyl)morpholine.

Visualization: Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Conclusion

The successful incorporation of the 3-(3,3-difluorocyclobutyl)morpholine moiety into drug scaffolds can be achieved through a variety of robust and well-established synthetic methodologies. The choice of the optimal coupling strategy will depend on the nature of the drug scaffold and the desired point of attachment. While the steric and electronic properties of the 3-(3,3-difluorocyclobutyl) substituent may necessitate careful optimization of reaction conditions, the protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis of novel drug candidates bearing this valuable structural motif.

References

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.

-

Nucleophilic aromatic substitution - Wikipedia.

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.

-

Buchwald–Hartwig amination - Wikipedia.

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

-

Green Chemistry - BORIS Portal.

-

Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PMC - NIH.

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.

-

Elaboration of morpholine amide products.[a]Absolute stereochemistry... | Download Scientific Diagram - ResearchGate.

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

-

Aromatic Substitution | Flow Reactions - Vapourtec Ltd.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed.

-

N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines - ResearchGate.

-

Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution - AWS.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF - ResearchGate.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

-

Application Notes and Protocols: Synthesis of N-Aryl Morpholines - Benchchem.

-

Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing).

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Vietnam Journal of Science, Technology and Engineering.

-

Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv.

-

Cascade Intramolecular N-Arylation/Intermolecular Carboamination Reactions for the Construction of Tricyclic Heterocycles - PMC - NIH.

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org.

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed.

Sources

- 1. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Additivity of substituent effects upon proton–fluorine coupling constants in polysubstituted fluorobenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 7. Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 13. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Amide Synthesis [fishersci.dk]

- 17. BJOC - Search Results [beilstein-journals.org]

- 18. bachem.com [bachem.com]

Application Note: Precision Synthesis of 3-(3,3-Difluorocyclobutyl)morpholine Scaffolds

This application note is structured to provide a validated, high-fidelity protocol for the synthesis of 3-(3,3-difluorocyclobutyl)morpholine , a high-value pharmacophore in modern drug discovery.

The guide prioritizes the Ethylene Sulfate Annulation method due to its superior regiocontrol, stereochemical retention, and "one-pot" operational simplicity compared to traditional reductive amination or dialkylation routes.

Executive Summary & Strategic Rationale

The 3-(3,3-difluorocyclobutyl)morpholine moiety represents a strategic fusion of two privileged structures: the metabolic stability of the morpholine ring and the lipophilic, conformationally restricted 3,3-difluorocyclobutyl group. This specific analog is increasingly utilized to modulate pKa and improve blood-brain barrier (BBB) permeability in CNS-active candidates.

Synthesis Challenge: Traditional synthesis of 3-substituted morpholines often involves harsh cyclization conditions (e.g., acid-mediated dehydration of diols) that can lead to racemization or elimination of the sensitive difluorocyclobutyl group.

The Solution: This protocol details a One-Pot Ethylene Sulfate Annulation . This method utilizes ethylene sulfate as a 1,2-dication equivalent, allowing for the mild, regioselective conversion of amino alcohols to morpholines without transition metals.

Key Advantages of This Protocol:

-

Regio-fidelity: Exclusively yields the 3-substituted isomer (vs. 2-substituted).

-

Stereo-retention: Preserves the chirality of the starting amino alcohol (essential for DMPK studies).

-

Operational Efficiency: Redox-neutral, one-pot process avoiding unstable aldehyde intermediates.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via a cascade sequence: Intermolecular SN2 Aminolysis followed by Intramolecular Alkoxide Displacement .

Reaction Pathway Diagram[1][2]

Figure 1: Mechanistic flow of the Ethylene Sulfate Annulation. The reaction leverages the differential reactivity of the amine and alcohol nucleophiles.

Experimental Protocol

Precursor Preparation (Context)

Note: The starting material, 2-amino-2-(3,3-difluorocyclobutyl)ethanol , is derived from the reduction of the corresponding amino acid (3,3-difluorocyclobutylalanine), which is commercially available as a building block [1].

Reagents & Stoichiometry Table

| Reagent | Equiv.[1][2][3] | Role | Critical Specification |

| Amino Alcohol | 1.0 | Substrate | >98% purity, dry (azeotrope w/ toluene if needed) |

| Ethylene Sulfate | 1.1 | C2-Source | Cyclic sulfate ester; highly electrophilic |

| t-BuOK | 2.5 | Base | Sublimed grade preferred; moisture sensitive |

| Dichloromethane (DCM) | 10 V | Solvent 1 | Anhydrous |

| t-Amyl Alcohol | 5 V | Solvent 2 | For cyclization step (high boiling point) |

Step-by-Step Procedure

Phase 1: Selective N-Alkylation

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 2-amino-2-(3,3-difluorocyclobutyl)ethanol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition: Add Ethylene Sulfate (1.1 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Checkpoint: Monitor by LCMS. The formation of the zwitterionic intermediate (M+H = Mass of SM + 124) should be quantitative. The intermediate often precipitates as a white solid.

-

Phase 2: Base-Mediated Cyclization (One-Pot) 5. Solvent Switch (Optional but Recommended): While DCM can be used, exchanging solvent to t-Amyl Alcohol or THF often improves cyclization rates. For this protocol, we add t-BuOK (2.5 equiv) directly to the DCM suspension if solubility permits, or concentrate and redissolve in THF.

- Standard Protocol: Concentrate the DCM mixture under reduced pressure to remove solvent. Redissolve the residue in anhydrous THF or t-Amyl Alcohol .

- Cyclization: Add t-BuOK (2.5 equiv) carefully (exothermic).

- Heating: Heat the reaction mixture to 60 °C for 4–12 hours .

- Mechanism:[4][5][6][7][8] The base deprotonates the hydroxyl group, which then attacks the sulfate carbon, ejecting the sulfate group (as K2SO4) and closing the ring.

- Quench: Cool to RT. Quench with saturated aqueous NH4Cl solution.

Phase 3: Work-up and Isolation 9. Extraction: Extract the aqueous layer with DCM (3 x). Combine organic layers. 10. Drying: Dry over Na2SO4, filter, and concentrate in vacuo. 11. Purification: The crude material is typically a pale yellow oil. Purify via flash column chromatography (SiO2, 0–10% MeOH in DCM with 1% NH4OH).

Yield Expectation: 75–85% isolated yield.

Analytical Validation Parameters

To ensure the integrity of the 3-(3,3-difluorocyclobutyl) moiety, specific NMR signatures must be verified.

| Nucleus | Diagnostic Signal (ppm) | Interpretation |

| 19F NMR | δ -80 to -100 (multiplet) | Confirm gem-difluoro pattern (AB quartet or complex multiplet due to ring puckering). |

| 1H NMR | δ ~3.0 (multiplet, 1H) | The H-3 methine proton of the morpholine ring. Its coupling constants verify the ring conformation. |

| 13C NMR | ~115–125 ppm (triplet) | The CF2 carbon (coupling J ~270 Hz). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Cyclization | Base quality or Temperature | Ensure t-BuOK is fresh (white, not yellow). Increase temp to 80°C (requires t-Amyl alcohol). |

| Dimerization | High Concentration | Maintain Phase 1 concentration at 0.1–0.2 M to favor intramolecular reaction. |

| Defluorination | Excessive Heat/Base | Avoid temperatures >100°C. The cyclobutyl ring is strained; harsh conditions may trigger ring-opening or elimination. |

References

-

Building Block Synthesis: Ryabukhin, S. V., et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks."[9] Synthesis, 2016.[10] Link

-

Morpholine Methodology: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.[10] Link

-

Ethylene Sulfate Reagent: Sharpless, K. B., et al. "SuFEx Activation of Ethylene Sulfate." Angew.[11] Chem. Int. Ed., 2014. Link

-

Difluoro-Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.[12] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. enamine.net [enamine.net]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Solvent selection for reactions involving 3-(3,3-Difluorocyclobutyl)morpholine

Application Note: Solvent Selection & Process Optimization for 3-(3,3-Difluorocyclobutyl)morpholine

Executive Summary

This guide details the solvent selection strategy for 3-(3,3-Difluorocyclobutyl)morpholine , a high-value building block in medicinal chemistry.[1][2] This scaffold combines the metabolic stability of the difluorocyclobutyl moiety with the favorable physicochemical properties of the morpholine ring. However, the C3-substitution creates specific steric and electronic constraints that necessitate tailored solvent systems for functionalization (e.g.,

Physicochemical Profile & Solubility Mapping

Understanding the molecule's "personality" is the first step in solvent selection.

-

Structure Analysis:

-

Substituent: 3,3-Difluorocyclobutyl group at the C3 position.[1][2][3]

-

Electronic Effect: The difluoromethylene (

) group is electron-withdrawing.[2] Through-bond inductive effects ( -

Steric Effect: The C3-cyclobutyl group creates significant steric bulk adjacent to the reactive nitrogen center.[2] This hinders nucleophilic attack, requiring solvents that minimize solvation shells or allow higher reaction temperatures.[1][2]

Table 1: Solubility Profile & Solvent Recommendations

| Solvent Class | Representative Solvents | Solubility Status | Application Suitability |

| Chlorinated | DCM, Chloroform | High | Excellent for amide couplings; poor for green compliance.[2] |

| Polar Aprotic | DMF, DMSO, NMP | High | Ideal for |

| Polar Aprotic (Green) | Acetonitrile, Sulfolane | Moderate/High | Preferred for substitutions; easier removal than DMF.[1][2] |

| Ethers | THF, 2-MeTHF, CPME | High | Excellent for organometallic couplings (Buchwald); 2-MeTHF is the Gold Standard.[1][2] |

| Alcohols | MeOH, IPA, t-Amyl Alcohol | High | Good for reductive aminations; t-Amyl alcohol is superior for high-temp couplings.[1][2] |

| Hydrocarbons | Toluene, Heptane | Low/Moderate | Poor for free base solubility; excellent for antisolvent crystallization.[1][2] |

Solvent Selection Decision Framework

The following decision tree guides the researcher through selecting the optimal solvent based on reaction type and downstream processing requirements.

Figure 1: Decision Matrix for Solvent Selection.[2] Green nodes indicate recommended "Green Chemistry" compliant pathways.

Detailed Protocols

Protocol A: Functionalization (Green Approach)

Context: Attaching the morpholine scaffold to a heteroaryl chloride (e.g., chloropyrimidine).[1] The C3-steric bulk often slows this reaction, requiring polar solvents to stabilize the transition state.[1]

Reagents:

-

3-(3,3-Difluorocyclobutyl)morpholine (1.0 equiv)[2]

-

Heteroaryl Chloride (1.1 equiv)[2]

- (2.5 equiv) or DIPEA (2.0 equiv)[2]

-

Solvent: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF).[2]

Procedure:

-

Charge: Add heteroaryl chloride and base to the reaction vessel.

-

Solvent Addition: Add MeCN (5-10 volumes). Note: MeCN is preferred over DMF for easier evaporation, unless the substrate is insoluble.

-

Addition: Add 3-(3,3-Difluorocyclobutyl)morpholine slowly.

-

Reflux: Heat to 60–80°C. Monitor by HPLC.

-

Critical Insight: If conversion stalls >24h due to steric hindrance, spike with 10% water (if using inorganic base) to increase base solubility, or switch solvent to DMSO.[1]

-

-

Workup: Cool to RT. Filter solids (

).[2] Concentrate filtrate.[1][2] -

Crystallization: Dissolve residue in minimal hot IPA, cool to 0°C to crystallize the product.

Protocol B: Salt Formation & Purification

Context: Isolating the intermediate as a stable salt avoids column chromatography.[1]

Reagents:

Procedure:

-

Dissolve the crude free base in EtOAc (10 volumes).[2]

-

Cool to 0–5°C.

-

Add HCl solution dropwise (1.05 equiv).

-

Stir for 1 hour at 0°C.

-

Filter the white precipitate.[1][2] Wash with cold Heptane.[1][2]

Troubleshooting & Critical Parameters

Issue 1: "Oiling Out" during Crystallization

-

Cause: The lipophilic difluorocyclobutyl tail prevents efficient lattice packing in polar solvents.[2]

-

Solution: Use a "Dual-Ramp" cooling profile.[2] Cool to cloud point, hold for 1 hour to establish nucleation, then cool slowly to 0°C. Switch antisolvent from Diethyl Ether (too fast) to Heptane (controlled).

Issue 2: Low Conversion in Amide Coupling

-

Cause: Steric hindrance at the C3 position blocks the active ester approach.

-

Solution: Switch from standard HATU/DMF to T3P (Propylphosphonic anhydride) in 2-MeTHF/Pyridine . T3P is less sterically demanding and 2-MeTHF allows higher reaction temperatures than DCM.[2]

Issue 3: Fluorine Elimination

-

Cause: Strong bases (e.g., NaH, t-BuLi) can cause HF elimination from the cyclobutyl ring, leading to a cyclobutene byproduct.[1]

-

Prevention: Avoid bases with pKa > 20. Stick to Carbonates (

,

References

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016.[1][2] Link[2]

-

Gomes, M. N., et al. "3,3-Difluorocyclobutyl as a Bioisostere in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2019.[1][2] Link[2]

-

Byrne, F. P., et al. "Tools and Techniques for Solvent Selection: Green Solvent Selection Guides."[1][2] Sustainable Chemical Processes, 2016.[1][2] Link

-

Mykhailiuk, P. K. "Generation of C3-substituted Morpholines: A Review of Synthetic Strategies."[1][2] European Journal of Organic Chemistry, 2015.[1][2] Link[2]

-

Pfizer Solvent Selection Guide. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2008.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(3,3-Difluorocyclobutyl)morpholine Coupling Reactions

Welcome to the Technical Support Center for challenges related to the coupling of 3-(3,3-difluorocyclobutyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, yet sterically demanding, building block into their synthetic routes. The unique conformational constraints and electronic properties of the 3,3-difluorocyclobutyl moiety present specific challenges in forming C-N bonds, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful outcomes in your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the coupling of 3-(3,3-difluorocyclobutyl)morpholine with aryl or heteroaryl halides/triflates.

Q1: My Buchwald-Hartwig amination reaction shows low to no conversion. What are the primary causes and how can I fix it?

Low or no conversion is the most frequent issue and typically points to a problem within the catalytic cycle, often exacerbated by the steric bulk of the nucleophile.

Primary Causes & Solutions:

-

Inefficient Oxidative Addition or Reductive Elimination: The bulky 3,3-difluorocyclobutyl group can significantly slow down the key steps of the catalytic cycle. The ligand on the palladium center is critical for mitigating this steric clash.

-

Actionable Solution: Switch to a more sterically demanding and electron-rich ligand. While first-generation phosphine ligands may be insufficient, modern biaryl phosphine ligands are designed to create a more reactive, monoligated palladium species that can accommodate bulky substrates.[1]

-

-

Catalyst Deactivation: Impurities in starting materials, solvents, or the amine itself can poison the palladium catalyst.[2]

-

Inappropriate Base Selection: The choice of base is critical and interdependent with the solvent and substrate.[3] A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a base that is too strong could lead to side reactions or degradation of sensitive functional groups.[2]

Recommended Ligand Screening Protocol for Hindered Amination

For a challenging substrate like 3-(3,3-difluorocyclobutyl)morpholine, a systematic screen of modern, bulky biarylphosphine ligands is the most effective troubleshooting step.

| Ligand Class | Specific Ligand Example | Key Feature | Application Notes |

| Dialkylbiaryl Phosphines | XPhos, RuPhos | Highly bulky and electron-rich, promotes formation of active monoligated Pd(0) species.[1][6] | XPhos is excellent for a broad range of aryl halides, while RuPhos can be superior for coupling secondary amines.[6] |

| "Phos" Ligands with Extreme Bulk | BrettPhos, tBuBrettPhos | Features a bulky phosphine substituent and a modified biaryl backbone to increase catalytic activity.[6][7] | Particularly effective for challenging couplings, including those with aryl mesylates and hindered primary amines.[6] |

| Ferrocene-Based Ligands | DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) | Bidentate ligand that enhances coupling rates and allows for the use of aryl chlorides under milder conditions.[6] | A good choice when working with less reactive aryl chlorides. |

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common competing pathway, especially with electron-rich aryl halides or when the desired C-N coupling is slow.[2] This side reaction often arises from β-hydride elimination from the palladium-amide intermediate.[2][8]

Strategies to Minimize Hydrodehalogenation:

-

Optimize the Ligand: The ligand's structure directly influences the relative rates of reductive elimination (product formation) versus β-hydride elimination (side reaction).

-